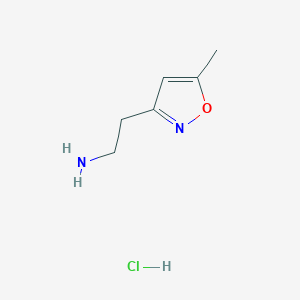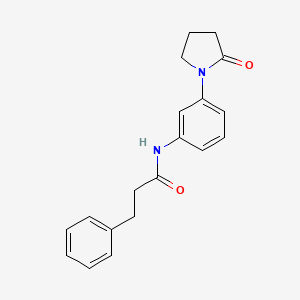
3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2138518-96-2 . It has a molecular weight of 255.69 and is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15F2NO2.ClH/c11-10(12)5-9(6-10,8(14)15)7-1-3-13-4-2-7;/h7,13H,1-6H2,(H,14,15);1H . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atoms and the piperidin-4-yl group on the cyclobutane ring, and the carboxylic acid group. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : Research has been conducted on the synthesis of related compounds using piperidine-4-carboxylic acid and other starting materials. For example, Zheng Rui explored the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, highlighting the potential of piperidine-based compounds in chemical synthesis (Zheng Rui, 2010).
Structural Analysis : The molecular and crystal structure of compounds like 4-piperidinecarboxylic acid hydrochloride has been analyzed, providing insights into the conformation and bonding patterns in piperidine derivatives, which could be relevant for 3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride (M. Szafran, A. Komasa, & E. Bartoszak-Adamska, 2007).
Photochemical Properties : The photochemistry of related compounds like 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid has been studied, which can shed light on the behavior of piperidine derivatives under irradiation, potentially applicable to our compound of interest (M. Mella, E. Fasani, & A. Albini, 2001).
Potential Medical Applications
Tumor Detection and Imaging : Compounds such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) have been synthesized and studied for their potential use in positron emission tomography (PET) for tumor detection. This research indicates the possible medical imaging applications of cyclobutane and piperidine derivatives (T. Shoup & M. Goodman, 1999).
Antibacterial Agents : Research on 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine as novel moieties of fluoroquinolones for antibacterial applications suggests that piperidine derivatives could be significant in developing new antibacterial drugs (Xiaoguang Huang et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
properties
IUPAC Name |
3,3-difluoro-1-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2.ClH/c11-10(12)5-9(6-10,8(14)15)7-1-3-13-4-2-7;/h7,13H,1-6H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXMPCJDXJXPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(CC(C2)(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-[(dimethylamino)carbonyl]piperidine-3-carboxylate](/img/structure/B2448024.png)
![5-Methyl-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2448026.png)


![ethyl 1-[(4-ethylphenyl)sulfonyl]-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1H-indole-3-carboxylate](/img/structure/B2448034.png)

![3-[(E)-2-[(3,5-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2448037.png)
![N-(3,4-dimethoxyphenyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2448038.png)


![6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromene-4-thione](/img/structure/B2448041.png)
![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2448042.png)
